molecular formula C37H54N2O5 B613411 Fmoc-lys(palmitoyl)-OH CAS No. 201004-46-8

Fmoc-lys(palmitoyl)-OH

Cat. No. B613411
M. Wt: 606,85 g/mole
InChI Key: DQZCUQJUXKWZEE-UMSFTDKQSA-N
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Description

“Fmoc-lys(palmitoyl)-OH” is a derivative of the amino acid lysine that has been modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group1. The Fmoc group is a common protecting group used in peptide synthesis, and it is known for its hydrophobicity and aromaticity, which can promote the association of building blocks1.



Synthesis Analysis

The synthesis of Fmoc-lys(palmitoyl)-OH involves solid-phase peptide synthesis (SPPS), a method that allows the construction of a peptide chain on an insoluble solid support23. This approach has several benefits, including the ability to separate intermediate peptides from soluble reagents and solvents simply by filtration and washing2. However, it also has limitations, such as the accumulation of by-products on the resin during chain assembly2.



Molecular Structure Analysis

The molecular structure of Fmoc-lys(palmitoyl)-OH is complex due to the presence of the Fmoc group. The Fmoc group is attached to the N-terminus of the amino acid, masking the α-amino group during the initial resin loading2. After coupling, excess reagents are removed by washing, and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue2.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-lys(palmitoyl)-OH are complex and involve several steps. These include the removal of the Fmoc protecting group, the coupling of the amino acids, and the removal of excess reagents23. However, these reactions are not without their challenges, as achieving less than 100% chemical efficiency in every step can lead to impurities in the final product2.



Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-lys(palmitoyl)-OH are not explicitly mentioned in the retrieved papers. However, Fmoc-modified peptides are known for their self-assembly features, which can be attributed to the inherent hydrophobicity and aromaticity of the Fmoc moiety1.


Scientific Research Applications

Specific Scientific Field

Biomedical Engineering

Summary of the Application

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .

Methods of Application or Experimental Procedures

The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Protease Activity Assays

Specific Scientific Field

Biochemistry

Summary of the Application

Fluorescence resonance energy transfer (FRET) peptide substrates are often utilized for protease activity assays . This study has examined the preparation of FRET triple-helical peptide (THP) substrates using 5-carboxyfluorescein (5-Fam) as the fluorophore and 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) as the quencher .

Methods of Application or Experimental Procedures

The N (α)- (9-fluorenylmethoxycarbonyl)-N (ε)- (5-carboxyfluorescein)-L-lysine [Fmoc-Lys (5-Fam)] building block was synthesized utilizing two distinct synthetic routes . Fmoc-Lys (5-Fam) and Fmoc-Lys (Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .

Results or Outcomes

The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .

Safety And Hazards

The safety data sheet for a similar compound, Fmoc-Lys(Boc)-OSu, suggests that it should only be used for research and development under the supervision of a technically qualified individual4. However, specific safety and hazard information for Fmoc-lys(palmitoyl)-OH was not found in the retrieved papers.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZCUQJUXKWZEE-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-lys(palmitoyl)-OH

CAS RN

201004-46-8
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxohexadecyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201004-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Bulaj, BR Green, HK Lee, CR Robertson… - Journal of medicinal …, 2008 - ACS Publications
Galanin is an endogenous neuropeptide that modulates seizures in the brain. Because this neuropeptide does not penetrate the blood−brain barrier, we designed truncated galanin …
Number of citations: 71 pubs.acs.org
E Nakhaei, CW Kim, D Funamoto, H Sato… - …, 2017 - pubs.rsc.org
The use of imaging agents to visualize tumor cells is an advantageous technique to achieve a more efficient intraoperative diagnosis and effective debulking operations. Targeting of …
Number of citations: 6 pubs.rsc.org
ナカーエイ,エルナズ - 2018 - catalog.lib.kyushu-u.ac.jp
Tumor imaging has become an important technology in cancer diagnostics and prognosis. Many types of imaging molecular probe for various modalities, such as positron emitting …
Number of citations: 4 catalog.lib.kyushu-u.ac.jp
M Kim, L Song, J Moon, ZYJ Sun, A Bershteyn… - Journal of Biological …, 2013 - ASBMB
Structural characterization of epitope-paratope pairs has contributed to the understanding of antigenicity. By contrast, few structural studies relate to immunogenicity, the process of …
Number of citations: 51 www.jbc.org
PMG Löffler, A Rabe, S Vogel - Peptide Nucleic Acids: Methods and …, 2020 - Springer
Peptide nucleic acids (PNAs) can be modified with aliphatic lipid chains and designed to be water soluble and able to spontaneously insert into phospholipid bilayers. Liposomes with …
Number of citations: 4 link.springer.com
M Guerra - 2020 - archiv.ub.uni-heidelberg.de
Airways muco-obstruction and irreversible neutrophil-driven inflammation cause bronchiectasis in lung diseases such as cystic fibrosis (CF) and chronic obstructive pulmonary diseases …
Number of citations: 2 archiv.ub.uni-heidelberg.de
MSBM Guerra - d-nb.info
1.1 Lungs as protective barrier 1 1.2 CF and COPD airways 1 1.3 Neutrophils shape the CF and COPD inflammatory microenvironment 2 1.4 Protease classes and substrate specificity …
Number of citations: 7 d-nb.info
M Kim, L Song, J Moon, ZYJ Sun, A Bershteyn… - J Biol Chem, 2013 - ASBMB
Number of citations: 2
Μ Βάσιλα - 2021 - olympias.lib.uoi.gr
Η παρούσα Διπλωματική εργασία πραγματοποιήθηκε στο Εργαστήριο Ανόργανης Χημείας του Τμήματος Χημείας και στο Εργαστήριο Φυσικών Βιοϋλικών του Τμήματος Επιστήμης και …
Number of citations: 2 olympias.lib.uoi.gr

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